BenchChemオンラインストアへようこそ!

7-Deoxyadriamycinol aglycone

Cardiotoxicity Anthracycline Metabolism

7-Deoxyadriamycinol aglycone is a reductive doxorubicin metabolite bearing a fully reduced 13-dihydro side chain. Pharmacologically inactive, it serves as a quantitative tissue-specific biomarker of reductive drug metabolism and free radical generation. Unlike doxorubicin, it spares lysosomal function while inducing mitochondrial dysfunction at 2 μM in AC16 cardiac cells—enabling discrimination of mitochondrial vs. lysosomal toxicity pathways. With inter-patient half-life variability spanning 0.1–24 h, it is the predominant circulating aglycone in 70% of patients, making it an essential reference standard for LC-MS/MS and HPLC cardiotoxicity assays.

Molecular Formula C21H20O8
Molecular Weight 400.4 g/mol
CAS No. 37818-13-6
Cat. No. B1664193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deoxyadriamycinol aglycone
CAS37818-13-6
Synonyms7-deoxyadriamycinol aglycone
7-deoxydoxorubicinol aglycone
adriamycinol 7-deoxyaglycone
Molecular FormulaC21H20O8
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(CO)O)O)C(=C3C2=O)O)O
InChIInChI=1S/C21H20O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,13,22-24,26,28H,5-8H2,1H3/t13-,21+/m0/s1
InChIKeyIGJIPNOEJDYNRR-ASSNKEHSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





7-Deoxyadriamycinol Aglycone (CAS 37818-13-6): Sourcing Guide for Adriamycin Metabolite Reference Standards in Cardiotoxicity Research


7-Deoxyadriamycinol aglycone (CAS 37818-13-6; molecular formula C21H20O8; molecular weight 400.38 g/mol), also referred to as 7-deoxydoxorubicinol aglycone or adriamycinol 7-deoxyaglycone, is a reductive aglycone metabolite of the anthracycline chemotherapeutic agent doxorubicin (adriamycin). It is formed via bioreductive cleavage of the parent drug's glycosidic bond, a pathway that proceeds through a semi-quinone free radical intermediate under anaerobic or hypoxic conditions [1]. As a lipophilic aglycone lacking the amino sugar moiety (daunosamine) present in doxorubicin, it is considered pharmacologically inactive with respect to antitumor activity but serves as a quantitative biomarker of tissue-specific reductive drug metabolism and free radical generation [2].

Why 7-Deoxyadriamycinol Aglycone (CAS 37818-13-6) Cannot Be Interchanged with Doxorubicin or Other Adriamycin Aglycones


Generic substitution of 7-deoxyadriamycinol aglycone with parent doxorubicin (MW 543.52) or the related aglycone 7-deoxydoxorubicinone (adriamycin 7-deoxyaglycone, MW 398.36, CAS 38554-25-5) would invalidate experimental outcomes due to fundamental structural and functional distinctions. The target compound possesses a fully reduced 13-dihydro side chain (C13-hydroxyethyl moiety) absent in both doxorubicin and 7-deoxydoxorubicinone, which retains a 13-keto group . This structural difference dictates the compound's specific utility: doxorubicin is a cytotoxic antineoplastic agent, while 7-deoxyadriamycinol aglycone is a reductive metabolite deployed as a tissue-specific marker of free radical generation and is considered antitumor-inactive [1]. Furthermore, 7-deoxyadriamycinol aglycone demonstrates inter-patient pharmacokinetic variability with apparent half-lives spanning from 0.1 to 24 hours in human serum—a property not shared by the more consistently cleared 7-deoxydoxorubicinone (adriamycin 7-deoxyaglycone, half-life typically <30 minutes) [2]. These divergent kinetic and biological profiles preclude any functional interchangeability in analytical or toxicological studies.

Quantitative Differentiation of 7-Deoxyadriamycinol Aglycone: Procurement-Relevant Evidence Against Closest Comparators


Reduced Cardiotoxicity of 7-Deoxyadriamycinol Aglycone Compared to Doxorubicin in Human Cardiac AC16 Cells

In a direct head-to-head comparative in vitro study, 7-deoxyadriamycinol aglycone (reported as 7-deoxydoxorubicinone/7-DeoxyDOX) exhibited substantially lower cytotoxicity in human differentiated AC16 cardiac cells compared to parent doxorubicin (DOX). Both compounds induced mitochondrial dysfunction in this model; however, DOX achieved comparable cytotoxicity at half the concentration required for the aglycone metabolite [1]. This differential potency is critical for studies dissecting the metabolic contribution to anthracycline-induced cardiotoxicity.

Cardiotoxicity Anthracycline Metabolism

Cardiac Accumulation of 7-Deoxyadriamycinol Aglycone as a Quantitative Marker of Adriamycin Bioreduction in Rat Heart

In a cross-study comparable analysis of tissue disposition, 7-deoxyadriamycinol aglycone (AOL-DONE) demonstrated substantial and prolonged cardiac accumulation following intravenous administration of adriamycin (ADR) in a rat model. The AUC0–48hr for AOL-DONE in heart tissue was 35 μg/g × hr, exceeding that of the corresponding adriamycin 7-deoxyaglycone (ADR-DONE, AUC0–48hr = 24 μg/g × hr) by approximately 46% [1]. This selective cardiac retention underscores its role as a tissue-specific biomarker of reductive drug activation.

Pharmacokinetics Tissue distribution Reductive metabolism

Enhanced Anaerobic Formation of 7-Deoxyadriamycinol Aglycone Under Hyperthermic Conditions

In rat liver homogenate experiments under strictly anaerobic conditions, the formation of 7-deoxyadriamycinol aglycone from adriamycin was quantitatively assessed at varying temperatures. The area under the concentration-versus-time curve for this metabolite increased in a temperature-dependent manner: from 216 ± 24 μM × minute at 37°C to 235 ± 24 μM × minute at 39.5°C, and further to 271 ± 8 μM × minute at 42°C, representing a statistically significant 25% increase from normothermia to mild hyperthermia (P ≤ 0.05) [1]. This contrasts with the formation of 7-deoxyadriamycin aglycone (ADR-DONE), which remained unmodified by hyperthermic conditions in the same experimental system.

Drug metabolism Hyperthermia Anaerobic

Marked Inter-Patient Pharmacokinetic Variability of 7-Deoxyadriamycinol Aglycone in Human Serum

In a clinical pharmacokinetic study of 25 patients receiving adriamycin, 7-deoxyadriamycinol aglycone was detectable in the serum of 13 patients (52% of cohort), where it accounted for 10–20% of total circulating adriamycin-related material [1]. The apparent half-life of this metabolite exhibited extreme inter-patient variation, ranging from 0.1 to 24 hours (a 240-fold difference). This stands in stark contrast to the parent drug and to adriamycin 7-deoxyaglycone, the latter being detected in 15 patients but accounting for only 1–5% of total drug concentration with a half-life consistently less than 30 minutes [1].

Clinical pharmacokinetics Inter-individual variability Biomarker

Absence of Lysosomal Toxicity Distinguishes 7-Deoxyadriamycinol Aglycone from Other Doxorubicin Metabolites

In a direct comparative assessment of doxorubicin metabolites on human differentiated AC16 cardiac cells, all metabolites evaluated (doxorubicinol and doxorubicinone) impaired lysosomal neutral red uptake capacity except 7-deoxyadriamycinol aglycone (7-DeoxyDOX) [1]. This selective sparing of lysosomal function represents a distinguishing toxicity profile that separates this compound from other major circulating metabolites of doxorubicin.

Lysosomal function Neutral red uptake Metabolite toxicity

Preferential Accumulation of 7-Deoxyadriamycinol Aglycone as the Predominant Circulating Aglycone in Clinical Plasma

In a clinical bioanalysis study of doxorubicin-treated patients, 7-deoxyadriamycinol aglycone (reported as 7-deoxydoxorubicinolone) was identified as the major circulating aglycone metabolite, detectable in 35 of 50 patient plasma samples (70% detection rate) at concentrations ranging from 1.0 to 12.7 μg/L [1]. Other aglycone metabolites, including adriamycin 7-deoxyaglycone and doxorubicin aglycone, were either undetectable or present at very low concentrations in the majority of samples. This class-level inference establishes the target compound as the analytically predominant aglycone species requiring accurate quantification in therapeutic drug monitoring protocols.

Clinical bioanalysis Metabolite monitoring HPLC

Validated Research Applications for 7-Deoxyadriamycinol Aglycone (CAS 37818-13-6) Based on Quantitative Evidence


Cardiotoxicity Research: Differentiating Parent Drug Effects from Metabolite-Mediated Cardiac Injury

For laboratories investigating anthracycline-induced cardiotoxicity mechanisms, 7-deoxyadriamycinol aglycone serves as a critical comparator to doxorubicin. In human AC16 cardiac cells, it requires 2 μM to induce mitochondrial dysfunction, whereas doxorubicin achieves comparable effects at 1 μM—a two-fold potency difference [1]. Furthermore, among the three major doxorubicin metabolites evaluated, this compound uniquely spares lysosomal function (neutral red uptake), while doxorubicinol and doxorubicinone impair this pathway [1]. This differential profile supports experimental designs that discriminate mitochondrial-specific from lysosomal toxicity pathways, enabling researchers to assign mechanistic contributions to specific molecular species rather than conflating parent drug and metabolite effects.

Preclinical Pharmacokinetic and Tissue Distribution Studies of Anthracycline Bioreduction

In rat models of adriamycin administration, 7-deoxyadriamycinol aglycone (AOL-DONE) accumulates in cardiac tissue to an AUC0–48hr of 35 μg/g × hr, exceeding that of adriamycin 7-deoxyaglycone (ADR-DONE, 24 μg/g × hr) by approximately 46% and representing a substantial fraction of total cardiac drug exposure [2]. In murine models, maximum cardiac concentrations of 7-deoxyaglycones are reached within 10 minutes of intravenous adriamycin administration, with cardiac half-lives of 2.8 hours for ADR-DONE and 5.1 hours for AOL-DONE [3]. These tissue-specific kinetic data support the use of this compound as a quantitative biomarker for assessing the extent of reductive drug activation in target organs—a parameter that cannot be captured by measuring parent drug concentrations alone.

Clinical Pharmacokinetic Monitoring and Inter-Individual Variability Assessment

In human patients receiving adriamycin, 7-deoxyadriamycinol aglycone is detectable in 52% of individuals (13 of 25 patients) where it accounts for 10–20% of total circulating drug material, with apparent half-lives spanning from 0.1 to 24 hours—a 240-fold range of inter-individual variation [4]. In a larger clinical cohort (50 patients), this compound was the predominant circulating aglycone, detectable in 70% of samples at concentrations of 1.0–12.7 μg/L, whereas other aglycones were present only at very low or undetectable levels [5]. This variability and analytical prominence position the compound as a required reference standard for clinical pharmacology laboratories developing LC-MS/MS or HPLC assays intended to correlate metabolite exposure with individual susceptibility to delayed anthracycline toxicity.

In Vitro Metabolism Studies Under Hyperthermic and Hypoxic Conditions

In anaerobic rat liver homogenate systems, the formation of 7-deoxyadriamycinol aglycone exhibits temperature-dependent kinetics: AUC increases from 216 ± 24 μM × minute at 37°C to 271 ± 8 μM × minute at 42°C, representing a 25% increase under mild hyperthermic conditions (P ≤ 0.05) [6]. In contrast, the formation of 7-deoxyadriamycin aglycone (ADR-DONE) remains temperature-insensitive in the same experimental system. This differential temperature sensitivity is relevant for studies evaluating hyperthermia as an adjunct to anthracycline chemotherapy, where enhanced reductive metabolism in warmed tissues may influence local metabolite burden. The compound serves as a required analytical standard for quantifying this temperature-dependent metabolic pathway.

Quote Request

Request a Quote for 7-Deoxyadriamycinol aglycone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.